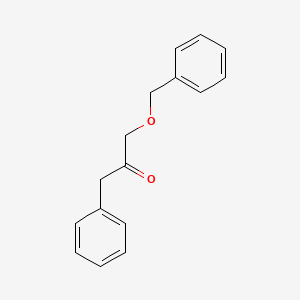![molecular formula C21H17N3O B12545835 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- CAS No. 146849-70-9](/img/structure/B12545835.png)
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with phenyl and phenylmethylamino substituents, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- typically involves the following steps:
Starting Material: The synthesis begins with anthranilic acid, which undergoes cyclization to form the quinazolinone core.
Substitution: The phenyl and phenylmethylamino groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various amines are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazoline-4(3H)-one: This compound shares the quinazolinone core but lacks the phenylmethylamino substituent.
3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: These derivatives have arylideneamino groups instead of phenylmethylamino groups.
Uniqueness
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
146849-70-9 |
|---|---|
Formule moléculaire |
C21H17N3O |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-(benzylamino)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O/c25-20-18-13-7-8-14-19(18)23-21(22-15-16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |
Clé InChI |
IKDFWTAPDHAOAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


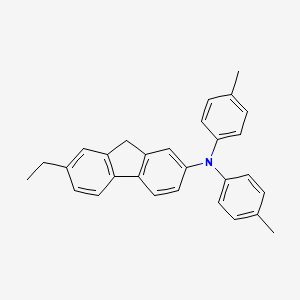
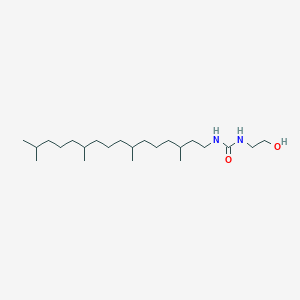
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
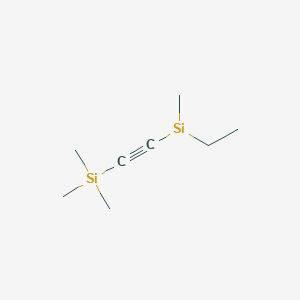
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)


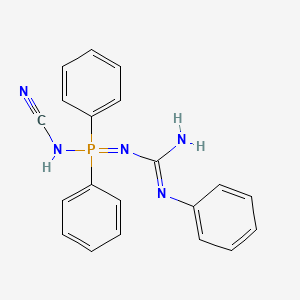
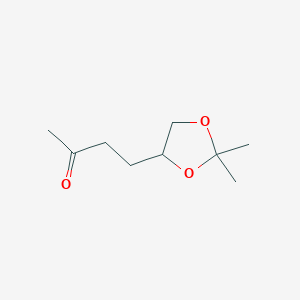
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
